molecular formula C5H8O2 B1294639 2-Methyltetrahydrofuran-3-one CAS No. 3188-00-9

2-Methyltetrahydrofuran-3-one

Cat. No. B1294639
CAS RN: 3188-00-9
M. Wt: 100.12 g/mol
InChI Key: FCWYQRVIQDNGBI-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-3-one (2-MeTHF) is a biomass-derived solvent that has gained attention due to its potential as an environmentally friendly alternative in organic synthesis. It can be derived from renewable resources such as furfural or levulinic acid . The interest in 2-MeTHF is due to its favorable physical and chemical properties, which include low miscibility with water, a suitable boiling point, and remarkable stability compared to other cyclic-based solvents like tetrahydrofuran (THF) . These properties make it suitable for use in various synthetic procedures, including those involving organometallics, organocatalysis, and biotransformations, as well as in the processing of lignocellulosic materials .

Synthesis Analysis

The synthesis of 2-MeTHF can be achieved through several methods. One approach is the one-pot hydrogenation of levulinic acid using Ni-Cu/Al2O3 catalysts in green solvents, such as water and biomass-derived alcohols, which has shown high yields and selectivity . Another method involves the direct conversion of furfural to 2-MeTHF under atmospheric pressure using a dual solid catalyst system based on Cu-Pd, which has demonstrated a high yield of 97.1% . Additionally, a one-pot transformation of levulinic acid to 2-MeTHF catalyzed by Pt–Mo/H-β in water has been reported, which is efficient and allows for the recovery and reuse of the catalyst .

Molecular Structure Analysis

The molecular structure of 2-MeTHF allows for its participation in various chemical reactions. For instance, it has been used as a solvent in the asymmetric synthesis of methylenetetrahydrofurans via palladium-catalyzed [3 + 2] cycloaddition of trimethylenemethane with aldehydes, leading to the formation of chiral disubstituted tetrahydrofurans . Moreover, 2-MeTHF has been employed in palladium-induced cyclizations for the synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans, which are important intermediates in the synthesis of complex molecules like amphidinolide K .

Chemical Reactions Analysis

2-MeTHF has proven to be a versatile solvent in various chemical reactions. It has been used in regioselective enzymatic acylation reactions, where it demonstrated higher catalytic activity and thermostability compared to other solvents . The solvent has also facilitated the efficient synthesis of phosphatidylserine through enzyme-mediated transphosphatidylation, with high yields and no byproduct formation . Additionally, 2-MeTHF has been utilized in a cosolvent system for the synthesis of (S)-3-chloro-1-phenylpropanol, achieving high yield and enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-MeTHF contribute to its broad application in organic chemistry. Its low miscibility with water and high boiling point make it suitable for reactions that require strict anhydrous conditions or elevated temperatures . The solvent's stability is particularly advantageous in reactions involving highly reactive intermediates or catalysts . Furthermore, preliminary toxicology assessments suggest that 2-MeTHF could be extended to more processes in pharmaceutical chemistry, indicating its potential for broader industrial applications .

Scientific Research Applications

1. Organometallic Chemistry

  • Summary of Application : 2-Methyltetrahydrofuran is used in organometallic chemistry due to its higher stability that basic organometallic reagents display in it, making it suitable for processes involving such sensitive species including asymmetric transformations .
  • Methods of Application : The use of 2-Methyltetrahydrofuran in organometallic transformations ranges from carbanions to radical and transition metal-catalyzed processes .
  • Results or Outcomes : The employment of 2-Methyltetrahydrofuran as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane to a higher extent .

2. Pharmaceutical Sector

  • Summary of Application : In the pharmaceutical sector, 2-Methyltetrahydrofuran-3-one serves as a vital component in drug synthesis and formulation .
  • Methods of Application : Its compatibility with various pharmaceutical ingredients, coupled with its relatively low boiling point, facilitates efficient processes in drug manufacturing .
  • Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in the pharmaceutical sector has led to more efficient drug manufacturing processes .

3. Quorum Sensing Inhibitor

  • Summary of Application : 2-Methyltetrahydrofuran-3-one has been employed as a quorum sensing inhibitor-molecule .
  • Methods of Application : It is used to investigate its effect on growth and biofilm formation in Hafnia alvei .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

4. Food and Beverage Industry

  • Summary of Application : 2-Methyltetrahydrofuran-3-one is used in the food and beverage industry due to its pleasant smell and taste . It occurs in coffee, roasted filberts, beer, rum, roasted almonds, potato chips, tobacco, soy sauce, and dried scallops .
  • Methods of Application : It is applied in roasted flavorings; almond, rum, cocoa, brandy, and caramel flavors; and also in bakery, beef, chocolate, coffee, and dairy products .
  • Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in the food and beverage industry has led to the development of a variety of flavors .

5. Alternative Fuels

  • Summary of Application : 2-Methyltetrahydrofuran is used as a component in alternative fuels .
  • Methods of Application : It is used in the formulation of secondary lithium electrodes .
  • Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in alternative fuels has contributed to the development of more sustainable energy sources .

6. Phosphatidylserine Synthesis

  • Summary of Application : 2-Methyltetrahydrofuran may be used as a solvent for phosphatidylserine synthesis .
  • Methods of Application : It may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme .
  • Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in phosphatidylserine synthesis has facilitated more efficient chemical reactions .

7. Redox Reactions

  • Summary of Application : 2-Methyltetrahydrofuran-3-one has been used in a series of redox reactions .
  • Methods of Application : It has been used in the reductive deprotection of the 2-bromoethyl ester of benzoic acid and reductive dechlorination of acids .
  • Results or Outcomes : 2-Methyltetrahydrofuran-3-one proved to be the solvent of choice in reactions involving these dianionic species as nucleophiles or, even more dramatically, as bases .

8. Solvent for Phosphatidylserine Synthesis

  • Summary of Application : 2-Methyltetrahydrofuran may be used as a solvent for phosphatidylserine synthesis .
  • Methods of Application : It may be used as an alternative solvent to Dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) in the C-C bond forming reactions catalyzed by lyase enzyme .
  • Results or Outcomes : The use of 2-Methyltetrahydrofuran-3-one in phosphatidylserine synthesis has facilitated more efficient chemical reactions .

Safety And Hazards

2-Methyltetrahydrofuran-3-one is flammable and may cause skin irritation and serious eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

2-Methyltetrahydrofuran-3-one is used in a variety of food and beverage applications, including coffee, nuts, cocoa, brandy, meat sauces and as a general food flavorant . It is also considered to be an attractive biomass based platform chemical with high potential as a biofuel compound and as a green solvent .

properties

IUPAC Name

2-methyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYQRVIQDNGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047677
Record name 2-Methyltetrahydrofuran-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; Wintergreen-like aroma
Record name 2-Methyltetrahydrofuran-3-one
Source Human Metabolome Database (HMDB)
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Record name 2-Methyltetrahydrofuran-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

138.00 to 139.00 °C. @ 760.00 mm Hg
Record name 2-Methyltetrahydrofuran-3-one
Source Human Metabolome Database (HMDB)
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Solubility

slightly, Slightly soluble in oils, Soluble (in ethanol)
Record name 2-Methyltetrahydrofuran-3-one
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Record name 2-Methyltetrahydrofuran-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.180-1.185
Record name 2-Methyltetrahydrofuran-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyltetrahydrofuran-3-one

CAS RN

3188-00-9
Record name Dihydro-2-methyl-3(2H)-furanone
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Record name 2-Methyltetrahydrofuran-3-one
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Record name 3(2H)-Furanone, dihydro-2-methyl-
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Record name 2-Methyltetrahydrofuran-3-one
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Record name 2-methyltetrahydrofuran-3-one
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Record name 2-METHYLTETRAHYDROFURAN-3-ONE
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Record name 2-Methyltetrahydrofuran-3-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
326
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… 2-methyltetrahydrofuran-3-one did not induce binucleated cells … the study, 2-methyltetrahydrofuran-3-one was considered to … Based on the data available, 2-methyltetrahydrofuran-3-one …
ELS Barros, EA Rebelatto, DA Mayer, JV Oliveira - Fluid Phase Equilibria, 2023 - Elsevier
… + 2-methyltetrahydrofuran-3-one + glucose systems. … in 2-methyltetrahydrofuran-3-one. The solid presence did not change the binary VLE behavior (CO 2 /2-methyltetrahydrofuran-3-one…
Number of citations: 0 www.sciencedirect.com
V Ragoussis, DJ Lagouvardos… - Synthetic …, 1998 - Taylor & Francis
… Although no systematic mechanistic studies have been done, we can reasonably assume that the formation of the 2-methyltetrahydrofuran-3one (3), is the result of the …
Number of citations: 2 www.tandfonline.com
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
Chemical group 13 consists of furanones and tetrahydrofurfuryl derivatives of which four are currently authorised for use as flavours in food. 4‐Hydroxy‐2, 5‐dimethylfuran‐3(2H)‐one …
Number of citations: 11 efsa.onlinelibrary.wiley.com
M Zviely - Perfumer & flavorist, 2012 - pascal-francis.inist.fr
2-Methyltetrahydrofuran-3-one and Other Flavor Furans: Chemistry and application in flavors … 2-Methyltetrahydrofuran-3-one and Other Flavor Furans: Chemistry and …
Number of citations: 1 pascal-francis.inist.fr
Z Yin, Z Wang, J Xu, G Hao, X Gao… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… reaction of aromatic aldehydes, 2-methyltetrahydrofuran-3-one, and malononitrile under mild … This study was carried out around the key substrate of 2-methyltetrahydrofuran-3-one. In …
Number of citations: 2 onlinelibrary.wiley.com
N De Kimpe, A Georgieva, M Boeykens… - The Journal of Organic …, 1995 - ACS Publications
… synthesis of the coffee and caramel flavor component 2-methyl-3(2H)-furanone has been developed by acid-catalyzed rearrangement of 2-methoxy-2-methyltetrahydrofuran-3-one. …
Number of citations: 25 pubs.acs.org
EFSA Panel on Food Contact Materials … - EFSA …, 2016 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of the EFSA was requested to consider evaluations of flavouring substances assessed since …
Number of citations: 4 efsa.onlinelibrary.wiley.com
J Pinto, AS Oliveira, J Azevedo, V De Freitas, P Lopes… - Food chemistry, 2018 - Elsevier
… In contrast, 2-methyltetrahydrofuran-3-one appears only linked to furfural, which is … From these ketones, 3-penten-2-one and 2-methyltetrahydrofuran-3-one are mainly associated with …
Number of citations: 28 www.sciencedirect.com
V Van, W Stahl, MT Nguyen… - Canadian Journal of …, 2020 - cdnsciencepub.com
… The rotational spectra of coffee furanone (2-methyltetrahydrofuran-3-one) have been measured in the frequency range from 2.0 to 26.5 GHz using a molecular jet Fourier transform …
Number of citations: 8 cdnsciencepub.com

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